molecular formula C13H19N B15310648 3-(3,4-Dimethylbenzyl)pyrrolidine

3-(3,4-Dimethylbenzyl)pyrrolidine

Cat. No.: B15310648
M. Wt: 189.30 g/mol
InChI Key: VGWLSHPOJSMALD-UHFFFAOYSA-N
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Description

Contextualization of 3-(3,4-Dimethylbenzyl)pyrrolidine within N-Heterocyclic Compound Research

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. benthamdirect.com The pyrrolidine (B122466) ring, a five-membered saturated heterocycle of which this compound is a derivative, is a prevalent structural motif in a multitude of biologically active molecules. mappingignorance.org Its significance stems from its ability to introduce a three-dimensional character to a molecule, which is crucial for specific interactions with biological targets. The substitution at the 3-position with a 3,4-dimethylbenzyl group introduces a lipophilic aromatic region with a specific substitution pattern, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. While direct and extensive research on this compound is not widely documented in publicly available literature, its structural components suggest its relevance in the broader context of research into 3-substituted pyrrolidine derivatives.

Historical Development of Pyrrolidine Chemistry and its Structural Significance

The history of pyrrolidine chemistry is deeply intertwined with the study of natural products. The pyrrolidine ring is the core structure of the amino acid proline and is found in numerous alkaloids, such as nicotine (B1678760) and hygrine. mappingignorance.org This natural prevalence spurred early interest in its synthesis and chemical manipulation.

Industrially, pyrrolidine can be synthesized by the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperature and pressure over a catalyst. organic-chemistry.org In the laboratory, a common method involves the treatment of 4-chlorobutan-1-amine (B1590077) with a strong base. organic-chemistry.org The development of stereoselective synthetic methods, such as the 1,3-dipolar cycloaddition of azomethine ylides, has been a significant advancement, allowing for the controlled synthesis of enantiomerically pure pyrrolidine derivatives. rsc.orgacs.org This is particularly important as the biological activity of chiral pyrrolidines is often dependent on their stereochemistry.

The structural significance of the pyrrolidine ring lies in its non-planar, puckered conformation. This "envelope" or "twist" conformation allows for the precise spatial arrangement of substituents, which is critical for molecular recognition and binding to biological macromolecules. The nitrogen atom in the ring can act as a hydrogen bond acceptor and a center of basicity, further contributing to its ability to interact with biological targets.

Overview of Research Trajectories for Pyrrolidine Derivatives

Research into pyrrolidine derivatives is a vibrant and multifaceted field, driven by their diverse biological activities. Numerous pyrrolidine-containing compounds have been investigated and developed for a wide range of therapeutic applications.

Table 1: Examples of Biologically Active Pyrrolidine Derivatives

Compound ClassBiological ActivityReference
Pyrrolidinone derivativesCCR2 antagonists for inflammatory diseases rsc.org
3,4-dimethyl-pyrrolidine derivativesHerbicidal activity psu.edu
3-substituted pyrrolidine derivativesPotential anticancer and antimicrobial agents nih.gov
Pyrrolidine-based compoundsTreatment of nervous system disorders

The research trajectories for pyrrolidine derivatives often focus on the synthesis of libraries of compounds with systematic variations in their substitution patterns. This allows for the exploration of structure-activity relationships (SAR), which is the correlation of a molecule's chemical structure with its biological activity. For instance, studies on 3-substituted pyrrolidines often explore how different groups at this position influence the compound's affinity and selectivity for a particular biological target.

Current Gaps and Future Directions in the Academic Investigation of the Chemical Compound

The academic investigation of this compound specifically appears to be limited, with no extensive studies readily available in the public domain. This represents a significant knowledge gap. While the synthesis of its precursor, 3,4-dimethylbenzaldehyde (B1206508), from o-xylene (B151617) is well-established, the specific coupling of this moiety to the 3-position of a pyrrolidine ring and the subsequent biological evaluation of the resulting compound are not thoroughly documented. psu.edugoogle.com

Future research directions for this compound could include:

Development of Stereoselective Synthetic Routes: The creation of enantiomerically pure forms of the compound would be crucial for elucidating its specific biological activities, as different stereoisomers can have vastly different effects. mappingignorance.org

Exploration of Biological Activity: Given the broad spectrum of activities seen in other 3-substituted pyrrolidine derivatives, this compound could be screened for a variety of therapeutic applications, including as an anticancer, antimicrobial, or central nervous system-acting agent.

Comparative Studies: A systematic comparison of the biological and physicochemical properties of this compound with its close analogs, such as those with different substitution patterns on the benzyl (B1604629) ring or at different positions on the pyrrolidine ring, would provide valuable insights into its structure-activity relationship.

Material Science Applications: The unique combination of the pyrrolidine and substituted benzyl groups might also warrant investigation for its potential use in the development of new materials, such as ligands for catalysis or components of functional polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-[(3,4-dimethylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-10-3-4-12(7-11(10)2)8-13-5-6-14-9-13/h3-4,7,13-14H,5-6,8-9H2,1-2H3

InChI Key

VGWLSHPOJSMALD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCNC2)C

Origin of Product

United States

Synthetic Methodologies for the Chemical Compound and Its Analogues

Direct Synthesis Strategies for 3-(3,4-Dimethylbenzyl)pyrrolidine

The direct synthesis of this compound can be approached through several key methodologies, each offering distinct advantages in terms of efficiency, stereocontrol, and scalability.

Reductive Amination Approaches

Reductive amination stands as a prominent and versatile method for the synthesis of this compound. This approach typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of the target compound, this would involve the reaction of 3,4-dimethylbenzaldehyde (B1206508) with a suitable pyrrolidine (B122466) precursor. A common pathway involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with pyrrolidine, utilizing a reducing agent like sodium triacetoxyborohydride (B8407120) in a solvent such as dichloromethane (B109758) at room temperature. A similar strategy can be envisioned for this compound, where 3,4-dimethylphenylacetone would react with a protected pyrrolidine derivative, followed by reduction of the resulting enamine or iminium ion.

A plausible reaction scheme is outlined below:

Scheme 1: Plausible reductive amination route to this compound.
Reactant 1Reactant 2Reducing AgentSolventProduct
3,4-DimethylphenylacetonePyrrolidineSodium triacetoxyborohydrideDichloromethaneThis compound
3,4-Dimethylbenzaldehyde3-AminopyrrolidinePlatinum oxide/H2EthanolThis compound

Cyclization Reactions for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring itself is a critical aspect of the synthesis. Various cyclization strategies can be employed to form the five-membered nitrogen-containing heterocycle. osaka-u.ac.jp These methods often involve the intramolecular reaction of a linear precursor containing both the nitrogen atom and a suitable electrophilic or nucleophilic center.

One powerful approach is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. osaka-u.ac.jpnih.gov For the synthesis of a 3-benzyl substituted pyrrolidine, a suitably substituted azomethine ylide could react with an appropriate alkene. Another strategy involves intramolecular amination of unsaturated carbon-carbon bonds. osaka-u.ac.jp

A recent development in pyrrolidine synthesis involves a photo-promoted ring contraction of pyridines. osaka-u.ac.jp This method allows for the rapid construction of the pyrrolidine skeleton from readily available pyridine (B92270) starting materials. osaka-u.ac.jp The reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jp

Cyclization MethodDescriptionStarting Material Example
[3+2] CycloadditionReaction of an azomethine ylide with an alkene or alkyne. osaka-u.ac.jpnih.govN-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and a substituted alkene. nih.gov
Intramolecular AminationCyclization of an amino-alkene or amino-alkyne. osaka-u.ac.jpA primary amine attached to a long chain with a terminal double or triple bond.
Ring Contraction of PyridinesPhoto-promoted reaction of a substituted pyridine. osaka-u.ac.jpA suitably substituted pyridine derivative. osaka-u.ac.jp

Stereoselective and Asymmetric Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, and various stereoselective methods have been developed for related structures. nih.govelsevier.com Asymmetric synthesis can be achieved through the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

For instance, starting from naturally available sources like amino acids, such as L-proline, can provide a chiral pool for the synthesis of substituted pyrrolidines. researchgate.net L-proline possesses a pre-existing pyrrolidine ring with defined stereochemistry. researchgate.net Another approach involves the stereoselective synthesis of 3,4-dihydroxypyrrolidine derivatives from sugars like D-mannose, D-ribose, and L-fucose. nih.gov These methods often employ organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia (B1221849). nih.gov

A stereoselective approach for the synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine has been described, which involves the one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com This highlights the potential for achieving high stereocontrol in pyrrolidine synthesis.

Synthesis of Substituted Pyrrolidine Derivatives with Benzyl (B1604629) Moieties

The synthesis of a library of analogues often involves the functionalization of the pyrrolidine core or modification of the benzyl substituent, allowing for the exploration of structure-activity relationships. nih.govresearchgate.netresearchgate.netmdpi.com

Functionalization of the Pyrrolidine Core

The pyrrolidine ring is amenable to functionalization at various positions. The nitrogen atom, being a secondary amine, is nucleophilic and can be readily substituted. nih.gov Indeed, a large percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov

Furthermore, the carbon atoms of the pyrrolidine ring can be functionalized. For example, derivatives of L-proline can be modified at the C-2, C-3, C-4, and C-5 positions. researchgate.net The synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives from L-proline demonstrates the introduction of substituents at the C-2 position. researchgate.net

Functionalization PositionMethodExample
N-1 PositionAlkylation, Acylation, etc.Reaction with benzyl bromide in the presence of a base.
C-2 PositionStarting from L-prolineSynthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine. researchgate.net
C-3/C-4 PositionsCycloaddition reactions[3+2] cycloaddition to form substituted pyrrolidines. nih.gov

Modification and Diversification of the Benzyl Substituent

The 3,4-dimethylbenzyl group can also be modified to generate a diverse range of analogues. Standard aromatic substitution reactions can be employed to introduce various functional groups onto the benzene (B151609) ring. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could be performed on a precursor molecule, provided the pyrrolidine ring is suitably protected.

Debenzylation of N-benzyl protected amines is a common transformation. nih.gov While often used as a deprotection step, the ability to cleave the benzyl group allows for the introduction of alternative substituents at that position. For instance, acid-facilitated debenzylation of N-Boc, N-benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives has been reported. nih.gov

The Claisen rearrangement of benzyl vinyl ethers has been investigated, providing a potential route for modifying the benzyl group through a rearrangement reaction. rsc.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted pyrrolidines in a single operation. tandfonline.com These reactions combine three or more starting materials in one pot, minimizing waste, time, and labor compared to traditional multi-step syntheses. tandfonline.com A prominent MCR for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide. tandfonline.comtandfonline.com This ylide is typically generated in situ from the condensation of an amino acid (like glycine) and an aldehyde. mdpi.com The resulting dipole then reacts with a dipolarophile, such as an activated alkene, to construct the five-membered pyrrolidine ring with a high degree of regio- and stereoselectivity. tandfonline.comeurekaselect.com

Different variations of this strategy have been developed. For instance, a one-pot, five-component reaction has been described for creating highly substituted trispiro-pyrrolidine heterocycles, showcasing the power of MCRs to build molecular complexity rapidly. tandfonline.com Another approach involves the reaction of aldehydes, amino acid esters, and chalcones, catalyzed by iodine, to produce pyrrolidine-2-carboxylates. tandfonline.com The efficiency of these reactions allows for the creation of diverse libraries of pyrrolidine-containing compounds for various applications. nih.gov

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

Reaction Type Components Catalyst/Solvent Key Features Reference(s)
[3+2] Cycloaddition Amino acid, Aldehyde, Maleimide Toluene (B28343) or Methanol (B129727) Forms spiro-pyrrolidines; high atom economy. tandfonline.comtandfonline.com
Asymmetric MCR Phenyldihydrofuran, N-tosyl imino ester, Silane reagent TiCl4 / CH2Cl2 Diastereoselective synthesis; constructs up to three stereogenic centers. acs.org
Sequential Five-Component Pyrazolo-1,4-dioxa-spiro nih.govd-nb.infodecane, Indenoquinoxaline, etc. Not specified High yield and regioselectivity for complex spiro-heterocycles. tandfonline.com

Catalytic Approaches in Pyrrolidine Synthesis

Catalysis is fundamental to modern organic synthesis, providing milder reaction conditions, improved selectivity, and access to novel chemical transformations. nih.gov The synthesis of pyrrolidines has significantly benefited from the development of various catalytic systems, including photoredox, metal-mediated, and organocatalytic methods. rsc.orgd-nb.infoacs.org

Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under exceptionally mild conditions. d-nb.info This strategy has been successfully applied to pyrrolidine synthesis through formal [3+2] cycloaddition reactions. researchgate.netnih.gov In a typical system, a photosensitizer, such as an iridium complex, absorbs visible light and initiates a single-electron transfer (SET) process. researchgate.netd-nb.info This can be used to activate substrates like aryl cyclopropyl (B3062369) ketones, which can then react with various coupling partners to form the pyrrolidine ring. researchgate.net

A key innovation in this area is the "redox auxiliary strategy," which allows for the activation of the ketone without needing a sacrificial co-reductant, thereby preventing undesirable side reactions and expanding the scope of the transformation. researchgate.netnih.gov Photoredox catalysis has also been employed in the dehydrogenative functionalization of N-arylpyrrolidines to produce β-substituted pyrroles, demonstrating its versatility in modifying the pyrrolidine core. acs.orgacs.org This method can suppress undesired Friedel–Crafts reactions, offering high regioselectivity and functional group tolerance. acs.org Furthermore, the combination of photoredox catalysis with a Lewis acid can enable the selective cleavage of inert C–N bonds in N-benzoyl pyrrolidines, facilitating skeletal remodeling of the ring structure. nih.gov

Both metal-based and metal-free organic catalysts have been instrumental in advancing pyrrolidine synthesis. acs.orgnih.gov

Metal-mediated transformations utilize transition metals like copper, palladium, iridium, and gold to catalyze a range of cyclization reactions. rsc.orgnih.govorganic-chemistry.org Copper-promoted intramolecular aminooxygenation of alkenes is a notable example, providing diastereoselective synthesis of 2,5-cis-pyrrolidines in excellent yields. nih.gov Similarly, copper catalysts can mediate the intramolecular amination of unactivated C(sp³)–H bonds to afford pyrrolidines with high regio- and chemoselectivity. organic-chemistry.orgacs.org Palladium(II) catalysts, in the presence of molecular oxygen, facilitate the oxidative coupling of allyl tosylamides with styrenes to yield 2,4-substituted pyrrolidines at room temperature. nih.gov

Organocatalysis offers a complementary, metal-free approach, often relying on small chiral organic molecules derived from natural sources, such as amino acids. nih.govacs.orgmdpi.com Proline and its derivatives are prominent organocatalysts used in a variety of asymmetric transformations. nih.govmdpi.com For instance, an enantioselective one-pot synthesis of the pyrrolidine core can be achieved starting from glycine (B1666218) esters through a sequence of organocatalytic reactions, including conjugate addition and intramolecular reductive amination. acs.org Cycloaddition reactions of azomethine ylides can be effectively promoted by organocatalysts like thioureas and phosphoric acids, providing an alternative route to chiral pyrrolidines. eurekaselect.com Recently, organocatalytic methods involving a double hydride transfer have been developed for the β-functionalization and aromatization of N-arylpyrrolidines, showcasing a novel dehydrogenative strategy that does not require a metal catalyst or external oxidant. acs.org

Optimization of Reaction Conditions and Yield Enhancement

The success of a synthetic protocol often hinges on the careful optimization of reaction parameters to maximize yield and selectivity while minimizing reaction times and side products. researchgate.netmdpi.com Key factors include the choice of solvent, temperature, pressure, and the loading of the catalyst.

The reaction solvent can profoundly influence the outcome of a chemical transformation by affecting reactant solubility, transition state stabilization, and catalyst activity. In the synthesis of spirooxindole pyrrolidine derivatives via 1,3-dipolar cycloaddition, a study of various solvents with differing polarities—including methanol, ethanol, acetonitrile, tetrahydrofuran (B95107), and toluene—was conducted. researchgate.net The results demonstrated that refluxing in methanol provided the highest yield (95%), highlighting the critical role of the solvent choice. researchgate.net In other cases, such as multicomponent reactions to form spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole}s, toluene was used, and the reaction proceeded effectively even at room temperature, albeit over a longer time frame. ua.es For certain photoredox-catalyzed reactions, solvents like tetrahydrofuran (THF) are employed to facilitate the desired cycloaddition. researchgate.net

Table 2: Influence of Solvent on the Yield of a Spirooxindole Pyrrolidine Derivative

Entry Solvent Reaction Conditions Yield (%) Reference
1 Acetonitrile Reflux, 2h 86 researchgate.net
2 Methanol Reflux, 2h 95 researchgate.net
3 Ethanol Reflux, 2h 92 researchgate.net
4 Tetrahydrofuran Reflux, 2h 82 researchgate.net
5 Toluene Reflux, 2h 80 researchgate.net

Data derived from a representative study on pyrrolidine synthesis. researchgate.net

Temperature is a crucial variable that can control not only the reaction rate but also the stereoselectivity. For the synthesis of spiro{pyrrolidine-3,1′-pyrrolo[3,4-c]pyrrole}s, it was found that lowering the reaction temperature from 120 °C to 50 °C, and finally to room temperature, significantly improved the diastereomeric ratio of the product from 2:1 to >95:5. ua.es This demonstrates that milder temperature conditions can favor the formation of a single diastereomer.

Catalyst loading is another key parameter for optimization, with the goal of using the minimum amount of catalyst necessary to achieve an efficient transformation, which is important for both cost and sustainability. mdpi.com In the development of a photoredox-catalyzed [3+2] cycloaddition, the catalyst loading was typically kept low, at 1 mol% (0.01 equivalents). researchgate.net In some cases, the amount of a Lewis acid co-catalyst, such as Yb(OTf)₃, was varied between 0.3 and 1.0 equivalents to find the optimal conditions for different substrates. researchgate.net Mechanistic studies based on kinetic analysis have been shown to be instrumental in optimizing organocatalytic reactions, allowing for a reduction in catalyst loading to as low as 0.1 mol% in certain cases. mdpi.com While pressure is less commonly a variable in the discussed pyrrolidine syntheses, which are typically run at atmospheric pressure, it can be a critical parameter in reactions involving gases, such as catalytic hydrogenations.

Reaction Chemistry and Mechanistic Investigations

Reactivity Profiles of the Pyrrolidine (B122466) Heterocycle

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, exhibits a rich and varied reaction chemistry. Its reactivity is largely dictated by the presence of the secondary amine and the sp³-hybridized carbon atoms of the ring.

The oxidation of the pyrrolidine ring can lead to various products, depending on the oxidant and the substitution pattern of the ring. The nitrogen atom and the carbons alpha to it are particularly susceptible to oxidation. For instance, N-protected pyrrolidines can undergo direct chemical oxidation to form products that are precursors to N-acyliminium ions. beilstein-journals.org The use of reagents like iodosobenzene (B1197198) [(PhIO)n] in combination with TMSN3 has been shown to enable the direct α-azidonation of N-protected pyrrolidines. beilstein-journals.org

Furthermore, the oxidation of substituted pyrrolidines can be regioselective. For example, the oxidation of N-methyl-3-nitro-4-substituted phenyl pyrrolidines with potassium permanganate (B83412) (KMnO₄) can yield the corresponding 3-nitro-4-substituted phenyl-2-pyrrolines. harvard.edu This suggests that the methylene (B1212753) group adjacent to the nitrogen is a primary site of oxidation. In some cases, the oxidation can be more complex, leading to α,β,β-oxidation products, as observed with certain carbamate-protected pyrrolidines. beilstein-journals.org The mechanism of oxidation of alkylpyrroles by molecular oxygen is thought to involve the formation of a complex between the pyrrole (B145914) and triplet oxygen, followed by an electron transfer in the rate-limiting step to generate a pyrrolylmethyl intermediate. researchgate.net

The reduction of the pyrrolidine ring itself is not common as it is already a saturated system. However, the reduction of pyrrolidine derivatives, particularly those containing unsaturation or reducible functional groups, is a key synthetic strategy. A prominent method is the Birch reduction of electron-deficient substituted pyrroles, which can be used to produce substituted 2-pyrrolines. nih.govmdpi.com This reaction proceeds via a reductive alkylation protocol using sodium in liquid ammonia (B1221849). nih.gov

The catalytic hydrogenation of unsaturated pyrrolidine precursors, such as pyrrolines, is a fundamental method for accessing the saturated pyrrolidine core. khanacademy.orgyoutube.comlibretexts.orgyoutube.com This reaction typically employs a metal catalyst, such as platinum, palladium, or nickel, and results in the syn-addition of two hydrogen atoms across the double bond. khanacademy.orgyoutube.comlibretexts.org The mechanism involves the adsorption of both the hydrogen molecule and the alkene onto the surface of the metal catalyst, followed by the stepwise transfer of hydrogen atoms to the same face of the double bond. libretexts.org

The pyrrolidine heterocycle can participate in both nucleophilic and electrophilic substitution reactions. The nitrogen atom, with its lone pair of electrons, is inherently nucleophilic and readily reacts with electrophiles. libretexts.org This makes N-alkylation and N-acylation common reactions.

Conversely, the carbon atoms of the pyrrolidine ring are generally not susceptible to direct electrophilic attack unless activated. Electrophilic substitution reactions are more characteristic of aromatic heterocycles like pyrrole. wikipedia.org However, functionalized pyrrolidines can undergo reactions that are formally considered substitutions. For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl halides provides a direct route to 3-aryl pyrrolidines, which can be viewed as a formal sp³-C-H functionalization. khanacademy.orgmasterorganicchemistry.comyoutube.com

Nucleophilic substitution reactions on the pyrrolidine ring typically require a leaving group on one of the carbon atoms. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, and reaction conditions. researchgate.netnih.govmcmaster.ca For example, a secondary alkyl halide on the pyrrolidine ring might undergo an Sₙ1 reaction with a weak nucleophile, leading to a racemic mixture, or an Sₙ2 reaction with a strong nucleophile, resulting in an inversion of configuration. researchgate.net

Detailed Mechanistic Elucidation of Synthetic Pathways

Several synthetic routes to 3-(3,4-dimethylbenzyl)pyrrolidine would involve distinct and characterizable intermediates.

Reductive Amination Pathway: A plausible synthesis involves the reductive amination of a suitable carbonyl compound with pyrrolidine or a pyrrolidine precursor. harvard.eduwpmucdn.com A key intermediate in this process is an iminium ion , formed by the condensation of the carbonyl group with the secondary amine of the pyrrolidine ring. harvard.eduwpmucdn.com This iminium ion is then reduced in situ by a hydride reducing agent. harvard.edu

Wittig Reaction and Hydrogenation Pathway: An alternative route could proceed via a Wittig reaction between a suitable phosphonium (B103445) ylide and 3-pyrrolidinone (B1296849) to generate a 3-(3,4-dimethylbenzylidene)pyrrolidine intermediate. mt.commasterorganicchemistry.comyoutube.comnih.gov This alkene intermediate would then be subjected to catalytic hydrogenation to yield the final saturated product. The Wittig reaction itself proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide. nih.gov

Grignard Reaction Pathway: The addition of a 3,4-dimethylbenzylmagnesium halide (a Grignard reagent) to a protected 3-pyrrolidinone would form a tertiary alcohol intermediate. masterorganicchemistry.comorganic-chemistry.orgrsc.orgnih.gov Subsequent dehydration and reduction of the resulting alkene would lead to the target compound. The Grignard reaction proceeds through a six-membered ring transition state involving the magnesium atom coordinating to the carbonyl oxygen. masterorganicchemistry.com The initial product of the Grignard addition to a nitrile is an imine, which is then hydrolyzed to a ketone. youtube.com

Palladium-Catalyzed Cross-Coupling Pathway: A palladium-catalyzed cross-coupling reaction, such as a hydroarylation, could be employed. khanacademy.orgmasterorganicchemistry.comyoutube.com These reactions often involve organopalladium intermediates, such as Pd(0) , Pd(II) , and sometimes Pd(IV) or Pd(III) species. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of the pyrroline (B1223166) and subsequent reductive elimination.

The stereochemical and regiochemical outcomes of these synthetic pathways are governed by the energies of the transition states of the key mechanistic steps.

In 1,3-dipolar cycloaddition reactions , which are a common method for synthesizing substituted pyrrolidines, the reaction often proceeds in a concerted manner. Density functional theory (DFT) calculations have shown that highly asynchronous transition states are often energetically preferred. The stereoselectivity is influenced by the electronic nature of the substituents on both the dipole and the dipolarophile.

For palladium-catalyzed reactions , DFT calculations can be used to investigate the plausible reaction mechanisms. For instance, in the photo-promoted ring contraction of pyridines to pyrrolidines, DFT calculations have been used to evaluate the Gibbs free energies of proposed intermediates and transition states, supporting a mechanism involving a 2-silyl-1,2-dihydropyridine intermediate.

In the synthesis of substituted pyrrolidine-2,3-diones, DFT calculations have been employed to explore the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an amine. beilstein-journals.org These calculations can help to determine whether kinetic or thermodynamic selectivity is the dominant factor in product formation by comparing the Gibbs free energies of activation (ΔG#) for different reaction pathways. beilstein-journals.org

Transformations of the Benzyl (B1604629) Moiety and Side-Chain Reactions

The this compound molecule possesses several sites for potential chemical transformations. These include the N-H bond of the pyrrolidine, the aromatic ring, and the methyl groups of the benzyl moiety.

N-Debenzylation:

A common transformation for N-benzyl protected amines is the removal of the benzyl group. This is typically achieved through catalytic hydrogenation. The process often requires an acidic medium to protonate the amine, which can otherwise act as a catalyst poison. nih.govnih.govresearchgate.net For instance, palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are effective for this transformation. nih.gov

Oxidation of the Pyrrolidine Ring:

The pyrrolidine ring itself can undergo oxidation. For example, substituted pyrrolidines can be oxidized to the corresponding γ-lactams (pyrrolidin-2-ones) using reagents like o-benzoquinone. This reaction proceeds through the oxidation of the α-C-H bond of the pyrrolidine ring to form an N,O-acetal, which is then further oxidized to the lactam.

Side-Chain Functionalization:

Dehydrogenation and Aromatization Processes in Pyrrolidine Chemistry

The conversion of a saturated pyrrolidine ring into an aromatic pyrrole is a significant transformation that can dramatically alter the chemical and biological properties of a molecule.

Dehydrogenation to Pyrroles:

A notable method for the direct dehydrogenation of pyrrolidines to pyrroles involves the use of the frustrated Lewis pair, B(C₆F₅)₃, as a catalyst. This reaction proceeds via the abstraction of a hydride from the α-position to the nitrogen, forming an iminium ion. Subsequent deprotonation leads to a dihydropyrrole intermediate, which can then be further oxidized to the pyrrole. This method is advantageous as it can tolerate a variety of functional groups that might be sensitive to traditional oxidative conditions.

Paal-Knorr Pyrrole Synthesis:

While not a direct aromatization of a pre-formed pyrrolidine, the Paal-Knorr synthesis is a classic method for forming pyrroles from primary amines and 1,4-dicarbonyl compounds. mdpi.com In the context of this compound, this would involve the reaction of 3-(3,4-dimethylbenzyl)amine with a 1,4-dicarbonyl compound. The reaction is typically catalyzed by Brønsted or Lewis acids and proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. mdpi.com

ReactionReagents/CatalystProduct
DehydrogenationB(C₆F₅)₃Pyrrole
Paal-Knorr Synthesis1,4-Dicarbonyl, Acid CatalystN-Substituted Pyrrole

Structural Analysis and Conformational Studies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 3-(3,4-Dimethylbenzyl)pyrrolidine, providing detailed information on its atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of this compound. In analogous pyrrolidine (B122466) derivatives, the five-membered ring is known to adopt non-planar conformations, typically an envelope or a twisted-envelope form, which interconvert rapidly in solution. nih.govfrontiersin.org This dynamic behavior influences the chemical shifts and coupling constants of the pyrrolidine protons.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylbenzyl group and the aliphatic protons of the pyrrolidine ring. The protons on the benzene (B151609) ring, though close in chemical shift, would likely appear as a set of multiplets in the aromatic region. docbrown.info The two methyl groups on the benzene ring would each produce a singlet. The benzyl (B1604629) CH₂ protons and the protons on the pyrrolidine ring at positions 2, 3, 4, and 5 would resonate in the upfield aliphatic region. rsc.orgnih.gov The NH proton of the pyrrolidine ring would appear as a broad singlet. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous compounds.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Pyrrolidine-NH Variable (broad singlet) -
Aromatic-H ~6.9-7.1 (m) ~128-137
Benzyl-CH₂ ~2.5-2.8 (m) ~35-40
Pyrrolidine-CH (C3) ~2.9-3.2 (m) ~40-45
Pyrrolidine-CH₂ (C2, C5) ~2.8-3.5 (m) ~45-55
Pyrrolidine-CH₂ (C4) ~1.6-2.2 (m) ~25-35

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₉N), the expected exact mass is approximately 189.15 Da. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation of the molecule would likely proceed through characteristic pathways for benzyl and pyrrolidine compounds. A primary fragmentation event would be the cleavage of the benzylic C-C bond, leading to the formation of a stable dimethylbenzyl cation (m/z 105) or a tropylium (B1234903) ion rearrangement product. Another significant fragmentation pathway would involve the loss of a hydrogen atom from the molecular ion to form an [M-1]⁺ ion. Fragmentation of the pyrrolidine ring itself can also occur, typically through the loss of small neutral molecules like ethylene. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Predictions based on common fragmentation patterns of related structures.

m/z Value Proposed Fragment Identity
189 [M]⁺ (Molecular Ion)
188 [M-H]⁺
105 [C₈H₉]⁺ (Dimethylbenzyl cation)
84 [C₅H₁₀N]⁺ (Pyrrolidinyl fragment)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Key expected absorptions include a moderate to weak band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the pyrrolidine ring. nist.gov The C-H stretching vibrations of the aromatic ring and the methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. nist.gov Aromatic C=C stretching vibrations would be observed as a series of bands in the 1450-1600 cm⁻¹ region. Finally, the C-N stretching vibration of the amine would be visible in the 1020-1250 cm⁻¹ range.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Frequency ranges are based on data from analogous structures.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (CH₃, CH₂, CH) Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600

X-ray Crystallography of the Chemical Compound and its Analogues

While specific X-ray crystallography data for this compound is not publicly available, analysis of structurally similar compounds provides significant insight into its likely solid-state conformation and packing.

The five-membered pyrrolidine ring is not planar and typically adopts either an "envelope" or a "twist" (half-chair) conformation to minimize steric strain. nih.govnih.gov In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three. The specific puckering of the pyrrolidine ring is influenced by the nature and stereochemistry of its substituents. nih.govresearchgate.net For 3-substituted pyrrolidines, the substituent can adopt either a pseudo-axial or a pseudo-equatorial position, which in turn dictates the ring's pucker.

In the solid state, molecules of this compound would arrange themselves into a stable crystal lattice. The packing is governed by various intermolecular forces. The most significant of these is expected to be hydrogen bonding involving the secondary amine (N-H) of the pyrrolidine ring. The N-H group can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor, potentially leading to the formation of chains or dimeric structures within the crystal. nih.gov

Chiral Recognition and Crystallographic Analysis of Enantiomers

The separation and characterization of enantiomers are fundamental in understanding the stereochemistry of chiral molecules. For pyrrolidine derivatives, this is often achieved through techniques like chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. nih.govnih.govsigmaaldrich.com The choice of CSP is critical and can be based on various chiral selectors, including proteins, polysaccharides like cellulose (B213188) and amylose (B160209) derivatives, cyclodextrins, and macrocyclic antibiotics. nih.govsigmaaldrich.comjiangnan.edu.cn For instance, diastereomeric esters of chiral alcohols can be separated on a standard silica (B1680970) gel column, providing a method for obtaining enantiopure compounds. nih.gov

Conformational Analysis of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exhibits a characteristic puckered conformation. nih.gov This puckering is a dynamic process, and the ring can adopt various conformations, often described as "envelope" or "twist" forms. The specific conformation is influenced by the nature and position of substituents on the ring. nih.gov

Ring Puckering Parameters and Conformation Types

The puckering of the pyrrolidine ring can be quantitatively described using Cremer-Pople puckering parameters. nih.gov These parameters provide a detailed and unambiguous description of the ring's conformation. In a more qualitative description, the two most common conformations are the "UP" and "DOWN" puckers, which are also referred to as Cγ-exo and Cγ-endo envelope conformations, respectively. nih.gov In the "UP" conformation, the Cγ (C4) atom is displaced on the same side of the ring as the substituent at the Cα (C2) position, while in the "DOWN" conformation, it is on the opposite side. nih.gov

The preference for a particular pucker is heavily influenced by the substituents on the pyrrolidine ring. For instance, in proline residues within proteins, cis-proline predominantly exhibits the DOWN pucker, whereas trans-proline shows a more even distribution between the UP and DOWN forms. nih.gov The electronic properties of substituents also play a significant role; electronegative substituents at the 4-position can modulate the puckering preference. nih.gov For the analogous compound, 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine, the pyrrolidine ring was found to adopt a twisted envelope conformation in its crystal structure. nih.gov

Torsional and Dihedral Angle Investigations

Torsional angles, also known as dihedral angles, describe the rotation around a chemical bond and are crucial for defining the three-dimensional structure of a molecule. researchgate.netnih.gov They are defined by four sequentially bonded atoms. researchgate.net In the context of the pyrrolidine ring, the endocyclic torsion angles dictate the degree and nature of the ring's pucker.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape and torsional energetics of molecules. researchgate.net By calculating the energy as a function of a specific torsion angle, it is possible to identify the most stable conformations and the energy barriers between them. researchgate.net For example, a computational study on a substituted oxazol-5-one revealed two global energy maxima at approximately -90° and +90° for a selected torsion angle, with an energy minimum near 0°. researchgate.net

For this compound, the key dihedral angles would include those describing the orientation of the 3,4-dimethylbenzyl group relative to the pyrrolidine ring and the endocyclic torsion angles of the ring itself. While specific values for the target molecule are not available, studies on similar systems, like N-substituted pyrrolidines, have utilized computational and NMR methods to determine the lowest energy conformers and their relative populations. researchgate.net These analyses provide a framework for understanding the likely conformational preferences of this compound.

Stereochemical Elucidation and Isomerism in Pyrrolidine Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its stereochemical diversity plays a pivotal role in its biological activity. nih.gov The presence of one or more chiral centers in pyrrolidine derivatives leads to the existence of stereoisomers, including enantiomers and diastereomers. sigmaaldrich.com The spatial arrangement of substituents can significantly impact how a molecule interacts with biological targets like enzymes and receptors. nih.gov

The stereochemical outcome of synthetic reactions producing pyrrolidine derivatives is a critical aspect of their preparation. nih.gov Various stereoselective synthetic methods have been developed to control the formation of specific stereoisomers. nih.gov The elucidation of the absolute configuration of the resulting products is then typically achieved through methods such as X-ray crystallography or by using chiral derivatizing agents followed by spectroscopic analysis. nih.gov

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide a static, time-independent view of molecular characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is highly effective for studying the electronic properties of molecules like 3-(3,4-Dimethylbenzyl)pyrrolidine. A typical DFT study involves optimizing the molecule's geometry to find its lowest energy structure.

From this optimized geometry, a wealth of information can be derived. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔEg) is a key indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.

Further analysis, such as Natural Bond Orbital (NBO) analysis, can reveal details about charge distribution, hybridization, and stabilizing interactions like hyperconjugation within the molecule. For this compound, this would shed light on the electronic interplay between the electron-donating dimethylbenzyl group and the pyrrolidine (B122466) ring.

A hypothetical table of DFT-calculated properties for this molecule might look as follows:

PropertyCalculated Value (Example)Significance
Total Energy-X HartreesThermodynamic stability
HOMO Energy-Y eVElectron-donating ability
LUMO Energy+Z eVElectron-accepting ability
HOMO-LUMO Gap(Y+Z) eVChemical reactivity, stability
Dipole MomentD DebyesPolarity and intermolecular interactions

Ab Initio Methods for Energetic Characterization

Ab initio (Latin for "from the beginning") methods are quantum calculations derived directly from theoretical principles without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), offer higher accuracy for energetic properties. These methods are often used as a benchmark to validate the results from less expensive methods like DFT. For a molecule like this compound, high-level ab initio calculations could provide a very precise characterization of its ground state energy and the energies of different isomers or conformers.

Conformational Energy Landscape and Potential Energy Surface Analysis

The flexibility of the pyrrolidine ring and the rotation around the single bond connecting it to the benzyl (B1604629) group mean that this compound can exist in multiple conformations. The potential energy surface (PES) describes the energy of the molecule as a function of its geometry.

Computational studies on substituted pyrrolidines have shown that the five-membered ring typically adopts envelope or twisted conformations. A thorough conformational search would identify all stable, low-energy conformers. The relative energies of these conformers, often calculated as Gibbs free energies (ΔG), determine their population at a given temperature according to the Boltzmann distribution. This analysis is critical, as the biological activity or material properties of a molecule can depend heavily on its preferred three-dimensional shape.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in a biological or chemical environment, such as in a solvent or interacting with a protein.

An MD simulation can show how the molecule's conformation changes over time, its interactions with surrounding water molecules, and its stability within a protein's binding pocket. Trajectory analysis can yield important metrics like the Root-Mean-Square Deviation (RMSD) to assess structural stability. Furthermore, advanced techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be applied to MD trajectories to estimate the free energy of binding between the molecule and a target protein, providing insight into its potential as an inhibitor or ligand.

Computational Modeling of Molecular Interactions and Structure-Property Relationships

Understanding the relationship between a molecule's structure and its properties is a central goal of computational chemistry, particularly in the design of new drugs and materials.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate variations in a molecule's structural or physicochemical features (known as descriptors) with a specific property, such as boiling point, solubility, or, in the case of QSAR (Quantitative Structure-Activity Relationship), biological activity.

For a series of related compounds including this compound, a QSPR study would involve calculating a large number of molecular descriptors (e.g., constitutional, geometric, and electronic descriptors). These descriptors would then be used to build a mathematical equation that predicts a property of interest. Such models are valuable for screening virtual libraries of compounds to identify candidates with desired properties, thereby optimizing research efforts and reducing costs.

Molecular Docking and Binding Site Analysis for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.

In the context of pyrrolidine derivatives, molecular docking studies have been successfully employed to identify essential structural requirements for biological activity. For instance, a study focused on pyrrolidine analogues as dipeptidyl peptidase-IV (DPP-4) inhibitors utilized molecular docking to understand their binding modes. nih.gov The analysis revealed that the pyrrolidine scaffold serves as a common backbone for interaction within the active site of the enzyme. nih.gov Contour maps generated from these studies, such as those from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided detailed insights. For example, these maps have shown that electron-donating groups at the third position of the pyrrolidine ring enhance activity, whereas electron-withdrawing groups are favored at the fourth and fifth positions. nih.gov Such detailed binding site analysis allows for the rational design of more potent inhibitors.

Mechanistic Computational Studies for Reaction Pathways

Computational chemistry provides a powerful lens through which to view the intricate steps of chemical reactions. By modeling reaction pathways, chemists can understand the transformation of reactants into products, including the identification of transient intermediates and transition states.

Quantum chemical studies have been conducted on the synthesis of pyrrolidinedione derivatives, which involves complex reaction sequences. rsc.orgresearchgate.net These studies computationally model the entire process, which can include Michael additions, Nef-type rearrangements, and cyclization to form the pyrrolidine ring. rsc.orgresearchgate.net Such mechanistic investigations are crucial for optimizing reaction conditions and for understanding the underlying principles that govern the formation of the pyrrolidine core.

Transition State Characterization and Reaction Barrier Calculation

A key aspect of mechanistic computational studies is the characterization of transition states and the calculation of the energy barriers associated with them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the rate of the reaction.

In the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378), computational studies have calculated the energy barriers for several key steps. rsc.orgresearchgate.net For example, the energy barrier for the deprotonated nitromethane addition to coumarin was calculated to be 21.7 kJ mol⁻¹. rsc.orgresearchgate.net In contrast, the proton transfer from the methylene (B1212753) to the nitro group was found to have a much higher barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net The final cyclization step to form the pyrrolidine ring, however, proceeds with a very low energy barrier of only 11.9 kJ mol⁻¹ once the necessary tautomerization has occurred. rsc.orgnih.gov The tautomerization step itself has a significant energy barrier of 178.4 kJ mol⁻¹. rsc.orgnih.gov

Table 1: Calculated Energy Barriers in the Synthesis of Pyrrolidinedione Derivatives

Reaction Step Calculated Energy Barrier (kJ mol⁻¹)
Deprotonated nitromethane addition to coumarin 21.7
Proton transfer from methylene to nitro group 197.8
Tautomerization of nitrosohydroxymethyl group 178.4
Cyclization to form pyrrolidine ring 11.9
Lactone ring opening 84.9

Data sourced from computational studies on the synthesis of pyrrolidinedione derivatives. rsc.orgresearchgate.netnih.gov

Elucidation of Complex Reaction Mechanisms

Computational studies are invaluable for elucidating complex reaction mechanisms that may be difficult to probe experimentally. These studies can map out multi-step reaction sequences and identify the most favorable pathways.

The synthesis of pyrrolidine derivatives often involves such complex mechanisms. For instance, the one-pot synthesis of pyrrolidinedione derivatives from coumarin and nitromethane involves a Michael addition, a Nef-type rearrangement, and a cyclization/ring-opening sequence. rsc.orgresearchgate.netnih.gov Computational modeling of this process has shown that the initial Michael addition has a low activation barrier. researchgate.net The subsequent rearrangement of the nitromethyl group is a more energy-demanding step. rsc.org The study also revealed that the cyclization to form the pyrrolidine ring is facilitated by the protonation of a carbonyl group, significantly lowering the activation energy for this crucial step. nih.gov The final opening of the lactone ring was also modeled, completing the elucidation of the entire reaction pathway. nih.gov These detailed computational roadmaps provide a level of mechanistic understanding that is often unattainable through experimental means alone.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening involves computationally searching large libraries of virtual compounds to identify those with a high probability of having a desired biological activity. This approach significantly accelerates the drug discovery process by prioritizing which compounds to synthesize and test.

For pyrrolidine derivatives, in silico screening has been used to identify novel DPP-4 inhibitors. nih.govconsensus.app By combining different computational approaches like CoMFA, CoMSIA, and Hologram QSAR (HQSAR), researchers can build predictive models. nih.gov These models are then used to screen virtual libraries of pyrrolidine analogues to identify new structures with potentially high inhibitory potency. consensus.app The insights gained from such screenings, particularly regarding the favorable and unfavorable structural features, guide the design of new virtual libraries of analogues for further investigation. This iterative process of computational design, screening, and subsequent experimental validation is a cornerstone of modern medicinal chemistry.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Pyrrolidine
Pyrrolidinedione
Nitromethane

Advanced Synthetic Applications of the Chemical Compound and Its Derivatives

Role as Synthetic Intermediates and Building Blocks

The inherent structural features of 3-(3,4-Dimethylbenzyl)pyrrolidine make it an invaluable starting material and intermediate in organic synthesis. chemrxiv.orgresearchgate.net Its pyrrolidine (B122466) core provides a robust framework that can be readily functionalized, while the dimethylbenzyl group offers opportunities for further chemical modification.

Construction of Complex Molecular Architectures

The pyrrolidine scaffold is a prevalent motif in a vast array of biologically active natural products and synthetic compounds. mdpi.com The use of this compound and its derivatives as building blocks facilitates the construction of intricate molecular architectures. nih.gov For instance, the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons has been achieved through multicomponent 1,3-dipolar cycloaddition reactions. researchgate.netua.es This strategy allows for the creation of densely functionalized and stereochemically rich molecules from relatively simple starting materials. researchgate.net The order of addition of the reagents—primary amine, maleimide, and aldehyde—is crucial for the successful synthesis of these complex spirocyclic systems. researchgate.netua.es

Similarly, the synthesis of 1,3,4-trisubstituted pyrrolidines has been accomplished via a boric acid-catalyzed 1,3-dipolar cycloaddition of an N-benzylazomethine ylide with methyl ferulate. rsc.org This method provides an efficient route to trans-1,3,4-trisubstituted pyrrolidines, which can serve as precursors for further synthetic elaborations. rsc.org The ability to construct such complex heterocyclic systems highlights the utility of pyrrolidine-based building blocks in diversity-oriented synthesis. chemrxiv.org

Applications in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer a powerful and efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. The this compound scaffold is well-suited for participation in such reactions.

A notable example is the synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} derivatives, which proceeds through a multicomponent reaction involving a primary amine, two equivalents of a maleimide, and an aldehyde. researchgate.netua.es This reaction exemplifies the atom economy and step efficiency of multicomponent strategies in building molecular complexity. The reaction mechanism involves a key Michael-type addition of the amine to the maleimide, followed by subsequent cycloaddition. researchgate.net

Development of Novel Methodologies for Pyrrolidine Functionalization

The development of new methods for the functionalization of the pyrrolidine ring is a continuous area of research, driven by the need for novel analogs with diverse biological activities. nih.gov The inherent reactivity of the pyrrolidine nitrogen and the potential for substitution at various ring positions make it a versatile template for chemical modification.

Recent advancements include the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. nih.gov This innovative approach provides access to functionalized pyrrolidines from abundant and inexpensive starting materials. nih.gov Another strategy involves the "borrowing hydrogen" methodology, which enables the direct synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines, catalyzed by an iridium(III) complex. researchgate.net This method can be extended to the sequential diamination of triols, leading to the formation of aza-pyrrolidines. researchgate.net

Furthermore, radical cyclization of modified Baylis-Hillman adducts has been employed to synthesize N-tosyl-3,3,4-trisubstituted pyrrolidine derivatives. bohrium.com These novel synthetic routes expand the toolbox available to chemists for the tailored functionalization of the pyrrolidine core.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Chiral pyrrolidines and their derivatives have established themselves as privileged structures in asymmetric catalysis, acting as highly effective organocatalysts and chiral ligands for metal-catalyzed transformations. nih.govmdpi.com Their rigid, puckered conformation and the presence of stereogenic centers are key to their ability to induce high levels of stereoselectivity. nih.gov

The design of novel chiral ligands based on the pyrrolidine framework is a vibrant area of research. researchgate.net For example, chiral N,O-ligands derived from a 1,2-dihydroimidazo[1,2-a]quinolone motif have been successfully used in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to furnish 3,4-diaminopyrrolidines with excellent diastereo- and enantioselectivity. nih.gov The development of chiral dinitrogen ligands, such as biimidazolines, has enabled the asymmetric Catellani reaction for the synthesis of C-N axially chiral scaffolds. nih.gov

In the realm of organocatalysis, proline and its derivatives are among the most widely used catalysts for a variety of asymmetric transformations. mdpi.com The structural modification of the pyrrolidine ring allows for the fine-tuning of the catalyst's steric and electronic properties, leading to improved efficiency and selectivity.

Exploration of Potential in Materials Science Research

While the primary focus of pyrrolidine chemistry has been in the life sciences, there is growing interest in exploring the potential of pyrrolidine-containing compounds in materials science. The rigid and three-dimensional nature of the pyrrolidine scaffold can impart unique properties to materials. nih.gov

For instance, the development of C-N axially chiral compounds, which can be synthesized using pyrrolidine-based ligands, has applications in the creation of advanced materials with specific optical or electronic properties. nih.gov These chiral scaffolds are potential candidates for chiroptical materials. nih.gov The ability to construct complex, well-defined molecular architectures using pyrrolidine building blocks opens up possibilities for the design of novel polymers, liquid crystals, and other functional materials. nih.gov Further research in this area is expected to uncover new and exciting applications for this versatile heterocyclic system.

Future Research Directions

Exploration of Underexplored and Sustainable Synthetic Routes

The synthesis of substituted pyrrolidines is a well-established field, yet there remains a significant opportunity to develop more sustainable, efficient, and diverse synthetic methodologies. nih.gov Current methods often rely on multi-step sequences, which can be resource-intensive. Future work should focus on novel strategies that offer improved atom economy, reduced waste, and access to a wider range of structural analogs.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct, transition-metal-catalyzed C-H activation and functionalization of simple pyrrolidine (B122466) precursors could provide a highly efficient, single-step route to compounds like 3-(3,4-Dimethylbenzyl)pyrrolidine. organic-chemistry.org This avoids the need for pre-functionalized starting materials.

Asymmetric Synthesis: Developing catalytic asymmetric methods is crucial for producing specific enantiomers, which often exhibit distinct biological activities. Research into chiral catalysts for reactions like 1,3-dipolar cycloadditions or hydroarylations could yield enantiomerically pure 3-substituted pyrrolidines. osi.lvrsc.org

Flow Chemistry and Greener Solvents: Transitioning established batch syntheses to continuous flow processes can enhance safety, scalability, and efficiency. arkat-usa.org Combining these methods with green solvents, such as bio-sourced alternatives, would significantly improve the sustainability of pyrrolidine synthesis. rsc.org

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions that assemble the pyrrolidine ring and install the desired substituents in a single operation would be a major advancement in synthetic efficiency. tandfonline.com

Table 1: Comparison of Potential Synthetic Routes for Substituted Pyrrolidines
Synthetic StrategyDescriptionPotential AdvantagesKey Research ChallengesRelevant Findings
Palladium-Catalyzed HydroarylationDirect addition of an aryl group across the double bond of a pyrroline (B1223166) precursor. chemrxiv.orgnih.govHigh atom economy; direct installation of the aryl moiety.Control of regioselectivity; catalyst stability and cost.Successfully applied to N-alkyl pyrrolines to generate 3-aryl pyrrolidines. nih.gov
1,3-Dipolar CycloadditionReaction of an azomethine ylide with an alkene to form the pyrrolidine ring. nih.govosi.lvHigh stereocontrol; access to complex, polysubstituted pyrrolidines. rsc.orgGeneration and stability of the reactive ylide intermediate.Effective for creating spirocyclic and fused pyrrolidine systems. rsc.org
Reductive Cyclization of EnynesIron-catalyzed cyclization of N-tethered 1,6-enynes.Use of inexpensive and abundant iron catalysts.Substrate scope and functional group tolerance.Demonstrated for the synthesis of various pyrrolidine derivatives. organic-chemistry.org
Sustainable Amidation/CyclizationDirect, catalyst-free reaction of levulinic acid with amines under heat.Avoids catalysts; uses bio-sourced starting materials.High temperatures and pressures required; limited to N-substituted pyrrolidones.A highly sustainable route to N-alkyl-5-methylpyrrolidones has been developed. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by transforming how chemists design routes and optimize reactions. iscientific.orgresearchgate.net For novel compounds like this compound, where experimental data is scarce, AI/ML can accelerate the research and development cycle significantly.

Future applications in this area include:

Retrosynthetic Planning: AI tools can analyze the structure of a target molecule and propose multiple, ranked synthetic pathways, including novel routes that a human chemist might overlook. acs.orgjrfglobal.com This is particularly valuable for complex heterocyclic systems.

Reaction Condition Optimization: ML models, including Bayesian optimization and active learning, can predict the optimal conditions (e.g., catalyst, solvent, temperature, concentration) to maximize the yield and selectivity of a reaction, even from a small initial set of experiments. nih.govresearchgate.netbeilstein-journals.org This reduces the time and resources spent on laborious trial-and-error optimization.

Predictive Modeling for Properties: AI can be trained to predict the physicochemical and biological properties of hypothetical compounds. This allows for the in silico design and screening of numerous analogs of this compound to identify candidates with desired characteristics before committing to their synthesis. nih.gov

Table 2: Applications of AI/ML in Pyrrolidine Synthesis and Design
AI/ML ApplicationFunctionPotential Impact on Pyrrolidine ResearchExample Platforms/Methods
Computer-Aided Synthesis Planning (CASP)Proposes retrosynthetic pathways for target molecules. iscientific.orgRapidly identifies viable and novel synthetic routes to new pyrrolidine analogs.Synthia (Chematica), IBM RXN, ASKCOS. acs.orgjrfglobal.com
Reaction Outcome PredictionPredicts the likely products and yields from a given set of reactants and conditions.Validates proposed synthetic steps and avoids failed experiments.Transformer-based neural networks, Graph neural networks.
Automated Condition OptimizationUses algorithms to intelligently explore parameter space and identify optimal reaction conditions. nih.govoup.comAccelerates the optimization of challenging reactions like asymmetric catalysis or C-H functionalization.Bayesian Optimization, Active Learning, Reinforcement Learning. nih.govbeilstein-journals.org
Quantitative Structure-Activity Relationship (QSAR)Models the correlation between chemical structure and biological activity. nih.govPrioritizes the synthesis of pyrrolidine derivatives with the highest probability of desired biological effects.Random Forest, Support Vector Machines (SVM), Deep Neural Networks. researchgate.net

Advanced Spectroscopic and Structural Investigations of Novel Pyrrolidine Structures

A deep understanding of a molecule's three-dimensional structure is fundamental to elucidating its chemical behavior and biological function. For chiral molecules like this compound, determining the absolute stereochemistry and conformational preferences is critical. Future research will leverage a suite of advanced analytical techniques to provide a complete structural picture.

Key investigation areas are:

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure, including relative and absolute stereochemistry. rsc.orgnih.gov Obtaining crystal structures of this compound and its derivatives, potentially as complexes with biological targets, would provide invaluable insight. researchgate.netmdpi.comnih.gov

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are powerful for confirming connectivity and determining the relative stereochemistry of diastereomers in solution. rsc.org Nuclear Overhauser effect (NOE) experiments can further elucidate through-space interactions and preferred conformations.

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) are essential for determining the enantiomeric excess of chiral amines and can be adapted for high-throughput formats. nih.gov Comparing experimental CD spectra with those predicted by computational models can help assign the absolute configuration of enantiomers.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations complement experimental data by predicting stable conformations, bond parameters, and spectroscopic properties, aiding in the interpretation of complex spectra.

Table 3: Spectroscopic and Structural Analysis Techniques for Pyrrolidine Derivatives
TechniqueInformation ProvidedApplication to Pyrrolidine Research
Single-Crystal X-ray DiffractionPrecise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry. nih.govUnambiguous structural determination of novel pyrrolidine derivatives and their complexes. mdpi.com
Multi-dimensional NMRThrough-bond correlations (COSY, HMBC), through-space proximity (NOESY), and atom-heteroatom connectivity (HSQC). rsc.orgElucidation of solution-state structure, confirmation of constitution, and assignment of relative stereochemistry.
Circular Dichroism (CD) SpectroscopyDifferential absorption of left and right circularly polarized light by chiral molecules.Determination of enantiomeric excess and assignment of absolute configuration, adaptable to high-throughput screening. nih.gov
Density Functional Theory (DFT)Calculated minimum energy conformations, theoretical spectroscopic data (NMR, IR, CD), and electronic properties.Supports experimental data interpretation and predicts molecular properties.

Development of High-Throughput Screening Methodologies for Chemical Reactivity

To rapidly explore the synthetic potential of this compound and its analogs, high-throughput screening (HTS) methodologies are indispensable. These techniques allow for the parallel execution and analysis of hundreds or thousands of reactions, dramatically accelerating the discovery of new transformations and optimal reaction conditions. sigmaaldrich.com

Future directions in this domain include:

Mass Spectrometry-Based HTS: Chromatography-free MS techniques, such as Desorption Electrospray Ionization (DESI-MS) or RapidFire MS, enable the ultra-fast analysis of reaction arrays without purification. rsc.orgresearchgate.netnih.gov This is ideal for quickly answering a "yes/no" question about whether a product is formed under a given set of conditions. researchgate.net

Miniaturized Reaction Platforms: Performing reactions on a nanomole scale in high-density well plates (e.g., 1536-well plates) minimizes the consumption of valuable starting materials while maximizing the number of conditions that can be screened. umich.edu

Fluorescence and CD-Based Assays: For specific applications like asymmetric catalysis, optical screening methods can be developed to rapidly determine both the yield (via fluorescence) and the enantiomeric excess (via circular dichroism) of chiral amine products in a plate-based format. nih.gov

Integrating HTS with AI: The large, structured datasets generated by HTS are perfectly suited for training ML models. acs.org An iterative cycle where HTS generates data, ML models learn from it and predict the next set of experiments, can create a fully autonomous platform for reaction discovery and optimization. researchgate.net

Table 4: High-Throughput Screening (HTS) Methodologies for Reactivity
HTS TechnologyPrincipleThroughputKey Advantage
DESI-MS ScreeningDirect ionization and analysis of reaction spots from a surface using an electrospray solvent plume. researchgate.netUp to 10,000 reactions/hour. rsc.orgLabel-free, ultra-fast, minimal sample preparation.
RapidFire-MSAutomated solid-phase extraction (SPE) cleanup of each well followed by direct injection into a mass spectrometer. nih.gov~5-10 seconds per sample.Removes interfering salts/reagents, improving signal quality.
Tandem MS Molecular NetworkingAutomated identification of products in complex combinatorial libraries based on fragmentation patterns. acs.orgHighEfficiently identifies multiple products and byproducts in combinatorial reactions.
Optical Screening (Fluorescence/CD)Measurement of an optical signal (light emission or differential absorption) to quantify product yield or enantiomeric excess. nih.govSeconds per well.Very fast for specific assays where an optical signal can be generated.

Q & A

Q. Advanced

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (BBB+), and CYP450 inhibition .
  • Solubility : COSMO-RS models calculate aqueous solubility (e.g., ~0.1 mg/mL for a logP of 2.8) .
  • pKa Prediction : DFT-based methods (e.g., Jaguar) determine basicity (pKa ~9.5 for pyrrolidine nitrogen), influencing protonation states in vivo .

How are data contradictions in biological activity resolved for pyrrolidine derivatives?

Q. Advanced

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., 3,4-difluoro analogs in vs. dichlorophenoxy derivatives in ) to identify assay-specific variability.
  • Orthogonal Assays : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand data conflict .
  • Structural Reanalysis : Re-examine crystallographic data (e.g., C–H···π interactions in ) to validate binding poses .

What analytical techniques are critical for purity assessment and stability studies?

Q. Basic

  • HPLC-PDA : Purity ≥95% with retention time matching standards.
  • Karl Fischer Titration : Water content ≤0.5% for hygroscopic compounds .
  • Accelerated Stability Testing : 40°C/75% RH for 6 months to predict shelf life .

Q. Advanced

  • Chiral HPLC : Resolves enantiomers (e.g., cis- vs. trans-3,4-dimethyl) using amylose-based columns .
  • LC-MS/MS : Detects degradation products (e.g., oxidation to pyrrolidone) at ppb levels .

How is the stereochemistry of this compound controlled during synthesis?

Q. Advanced

  • Chiral Auxiliaries : L-Tartaric acid derivatives induce enantioselectivity in reductions (e.g., NaBH₄–BF₃·Et₂O for diol intermediates) .
  • Asymmetric Catalysis : Ru-BINAP catalysts achieve >90% ee in hydrogenation of ketone precursors .
  • Crystallization-Induced Diastereomer Resolution : Separates racemic mixtures using chiral resolving agents (e.g., camphorsulfonic acid) .

What in vitro models are appropriate for evaluating neuropharmacological activity?

Q. Basic

  • Primary Neuronal Cultures : Assess neurotransmitter uptake inhibition (e.g., ³H-serotonin reuptake in rat cortical neurons) .
  • SH-SY5Y Cells : Model dopaminergic toxicity for Parkinson’s disease studies .

Q. Advanced

  • Microphysiological Systems (Organs-on-Chips) : Mimic blood-brain barrier permeability using co-cultured endothelial/astrocyte layers .
  • Patch-Clamp Electrophysiology : Quantify ion channel modulation (e.g., Kv7.2) in transfected HEK293 cells .

How can metabolic stability of this compound be enhanced?

Q. Advanced

  • Deuterium Incorporation : Replacing H with D at metabolically labile sites (e.g., α to nitrogen) reduces CYP450-mediated oxidation .
  • Prodrug Design : Phosphonate or ester prodrugs improve oral bioavailability (e.g., 2.5-fold increase in AUC for acetylated analogs) .
  • Co-crystallization : With cyclodextrins enhances aqueous solubility (e.g., 10-fold increase with HP-β-CD) .

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